Oxfenicine
Overview
Description
Mechanism of Action
Target of Action
Oxfenicine primarily targets the Carnitine Palmitoyltransferase 1 (CPT1) , specifically the CPT1B isoform . CPT1 is a key rate-limiting enzyme of fatty acid oxidation (FAO) and plays a crucial role in regulating FAO and facilitating adaptation to the environment .
Mode of Action
This compound is an inhibitor of myocardial metabolism of nonesterified fatty acids (NEFA) . It must be transaminated to its active form, 4-hydroxyphenyl-glyoxylate , which is competitive with carnitine, preventing the formation of acylcarnitine . Because CPT1B shows the highest sensitivity to 4-hydroxyphenyl-glyoxylate, inhibition of fatty acid oxidation by this compound takes place selectively .
Biochemical Pathways
This compound affects the fatty acid oxidation pathway. By inhibiting CPT1, it reduces the conversion of acyl-coenzyme As into acyl-carnitines, which are necessary for transporting fatty acids into the mitochondria . This shift in metabolism results in a reduction of fatty acid utilization and an increase in glucose oxidation .
Pharmacokinetics
As with any drug, these properties would significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The inhibition of fatty acid oxidation by this compound leads to improved cardiac performance in overloaded hearts . This is particularly beneficial in conditions like ischemic heart disease, where there is a need to reduce the oxygen requirement of the heart .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors related to the patient’s health status, diet, and other medications can affect how this compound is metabolized and how effectively it can inhibit fatty acid oxidation
Biochemical Analysis
Biochemical Properties
Oxfenicine interacts with various enzymes and proteins within the body. It is known to inhibit the enzyme carnitine palmitoyltransferase I (CPT1), which plays a key role in the oxidation of fatty acids . By inhibiting CPT1, this compound can alter the balance of energy metabolism within cells, shifting it away from fatty acid oxidation and towards glucose oxidation .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to increase left ventricular (LV) power and efficiency in cardiac cells under high workload conditions . This is achieved by inhibiting fatty acid oxidation, which in turn leads to an increase in glucose oxidation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with CPT1, a key enzyme in the fatty acid oxidation pathway . By inhibiting CPT1, this compound prevents the transport of long-chain fatty acids into the mitochondria, thereby reducing fatty acid oxidation and promoting glucose oxidation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, in a study involving rats, this compound treatment over several weeks led to an increase in heart, liver, and kidney weights . This suggests that this compound may have long-term effects on cellular function in these organs .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models at different dosages. In a study involving pigs, pretreatment with this compound led to a significant increase in LV power and efficiency at high workloads . This suggests that the effects of this compound may vary depending on the dosage and the physiological conditions under which it is administered .
Metabolic Pathways
This compound is involved in the fatty acid oxidation pathway, where it acts as an inhibitor of CPT1 . This enzyme is responsible for the transport of long-chain fatty acids into the mitochondria, a crucial step in the fatty acid oxidation process .
Subcellular Localization
Given its role as an inhibitor of CPT1, it is likely that this compound interacts with this enzyme at the mitochondrial level, as this is where fatty acid oxidation takes place
Preparation Methods
Oxfenicine can be synthesized through various methods. One common synthetic route involves the use of L-phenylglycine as a starting material. The reaction typically involves the hydroxylation of L-phenylglycine to produce this compound. The reaction conditions often include the use of specific catalysts and solvents to facilitate the hydroxylation process . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
Oxfenicine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form 4-hydroxyphenylglyoxylate, which is its active form.
Reduction: Reduction reactions can convert this compound back to its original form from its oxidized state.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Oxfenicine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Oxfenicine is unique in its specific inhibition of CPT-1b, which distinguishes it from other similar compounds. Some similar compounds include:
Etomoxir: Another CPT-1 inhibitor, but with a broader range of activity across different CPT isoforms.
Perhexiline: A compound that also inhibits CPT-1 but has different pharmacokinetic properties and tissue specificity.
Compared to these compounds, this compound’s selective inhibition of CPT-1b makes it particularly useful for targeting fatty acid metabolism in the heart .
Properties
IUPAC Name |
(2S)-2-amino-2-(4-hydroxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCWONGJFPCTTL-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046403 | |
Record name | Oxfenicine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32462-30-9 | |
Record name | Oxfenicine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32462-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxfenicine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032462309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxfenicine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04291 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Benzeneacetic acid, .alpha.-amino-4-hydroxy-, (.alpha.S)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oxfenicine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxfenicine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.404 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXFENICINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YH0WH2Z02 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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